ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Overview
Description
Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a complex organic compound characterized by the presence of multiple functional groups, including ethoxycarbonyl, trifluoromethyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate amine with ethyl chloroformate under basic conditions to form the ethoxycarbonyl derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Coupling with the Phenylamino Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)aniline under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl and phenylamino groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(methoxy)phenyl]amino}alaninate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(fluoro)phenyl]amino}alaninate: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability and lipophilicity. These features make it particularly valuable in applications requiring robust and versatile chemical entities.
Properties
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F6N2O5/c1-3-26-11(24)13(14(16,17)18,23-12(25)27-4-2)22-9-5-7-10(8-6-9)28-15(19,20)21/h5-8,22H,3-4H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZWLVPVCVUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.